2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine is a complex organic compound that features a piperidine ring attached to an ethanamine group, with a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin moiety: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Attachment of the piperidine ring: The 2,3-dihydro-1,4-benzodioxin is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the ethanamine group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring or the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **2,3-Dihydro-1,4-benzodioxin-5-yl[2-(hydroxy)]methanone
- **4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- **2-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine |
InChI |
InChI=1S/C16H24N2O2/c17-8-5-13-6-9-18(10-7-13)11-14-12-19-15-3-1-2-4-16(15)20-14/h1-4,13-14H,5-12,17H2 |
InChI Key |
GKSIESTZMQELEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN)CC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.